8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-2-11(9-23)18-14(24)13-15(25)22-8-7-21(16(22)20-19-13)12-5-3-10(17)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOABXOBFGYVCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the fluorophenyl and hydroxybutan-2-yl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the imidazo[2,1-c][1,2,4]triazine core can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group can enhance its interaction with biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the hydroxybutan-2-yl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Core Structure and Substituent Analysis
The compound is compared to two closely related analogues from and :
*Calculated based on molecular formula.
Key Observations :
- R1 Substituent : The 4-fluorophenyl group (target and CAS 946361-89-3) likely improves lipophilicity and resistance to oxidative metabolism compared to the 4-ethoxyphenyl group (CAS 946361-65-5) .
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, trends from and provide insights:
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., ethanol or DMF for polar intermediates) and temperatures (reflux for cyclization steps). Use HPLC for purification to isolate impurities with retention times >20 minutes . Crystallization in mixed solvents (e.g., ethyl acetate/hexane) can enhance purity. Monitor intermediates via TLC (Rf: 0.3–0.5 in 7:3 hexane:ethyl acetate) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and hydroxybutan-2-yl groups (δ ~1.5–3.5 ppm for alkyl protons) .
- FTIR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₈FN₅O₃ requires m/z 376.1422) .
Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Use square-wave voltammetry (SWV) with a carbon nanofiber-modified screen-printed sensor (linear range: 2.0×10⁻⁹–1.0×10⁻⁶ M) . For LC-MS/MS, employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for fragmentation (e.g., m/z 376→228) .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate its anticancer activity in vitro?
- Methodological Answer :
- MTT Assay : Test against MCF-7 and HepG2 cell lines (48-hour incubation, IC₅₀ <10 µM indicates potency) .
- Apoptosis Assay : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .
- Molecular Docking : Target proteins like EGFR (PDB: 3t88) or topoisomerase II (PDB: 4ynt) with AutoDock Vina (binding energy ≤-8.0 kcal/mol) .
Q. How can thermal stability studies inform formulation development?
- Methodological Answer : Conduct TG-DSC under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds (>200°C suggests stability for oral formulations). Oxidative decomposition in air (20–800°C) reveals residue profiles for excipient compatibility .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- SAR Analysis : Modify substituents (e.g., replace 4-fluorophenyl with p-tolyl) to assess impact on logP and IC₅₀ .
- Free-Wilson Analysis : Quantify contributions of functional groups to activity using regression models .
- Solubility-Permeability Trade-off : Use micellar liquid chromatography (MLC) to correlate logBB values with alkyl chain length of substituents .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in preclinical testing?
- Answer : Use co-solvents (e.g., PEG-400) or nanoemulsions (particle size <200 nm via dynamic light scattering). Assess solubility via shake-flask method (pH 7.4 buffer) .
Q. What in silico tools predict metabolic liabilities of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
